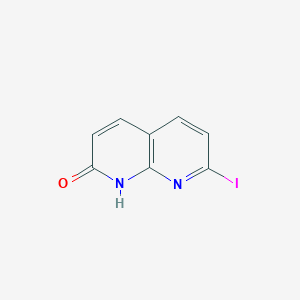

7-Iodo-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBSPUOENILUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 1,8 Naphthyridin 2 1h One and Analogous Derivatives

Classical Cyclization Strategies for Naphthyridinone Ring Formation

The formation of the naphthyridinone ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this important scaffold. These reactions typically involve the condensation of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Friedländer Condensation Approaches

The Friedländer synthesis is a widely utilized method for constructing quinoline (B57606) and naphthyridine ring systems. nih.govnih.gov It involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.gov In the context of 1,8-naphthyridin-2(1H)-one synthesis, this would typically involve the reaction of a 2-aminonicotinaldehyde or a related ketone with a carbonyl compound. nih.govacs.org

Recent advancements have focused on developing greener and more efficient Friedländer reactions. For instance, a gram-scale synthesis of 1,8-naphthyridines has been reported in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst. nih.govacs.org This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org Another approach utilizes a mild, aqueous method with LiOH·H₂O as a catalyst for the synthesis of substituted 1,8-naphthyridines. acs.orgrsc.org

The general applicability of the Friedländer reaction is demonstrated by its use with a variety of α-methylene carbonyl compounds, including both cyclic and acyclic ketones and aldehydes, to produce a range of 1,8-naphthyridyl derivatives. acs.org

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine (B1210474) Synthesis

| 2-Aminopyridine (B139424) Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / Water | 2-Methyl-1,8-naphthyridine | >95 | acs.org |

| 2-Aminonicotinaldehyde | Various Ketones/Aldehydes | [Bmmim][Im] (Ionic Liquid) | Substituted 1,8-naphthyridines | Moderate to Excellent | acs.org |

| 2-Aminonicotinaldehyde | Various Carbonyls | LiOH·H₂O / Water | Substituted 1,8-naphthyridines | High | rsc.org |

Note: This table presents examples of the Friedländer reaction for the synthesis of the general 1,8-naphthyridine scaffold, illustrating the versatility of the method.

Gould–Jacobs Reaction Principles

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines and, by extension, 4-hydroxynaphthyridinones. wikipedia.org The reaction begins with the condensation of an aniline (B41778) or a substituted aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov This is followed by a thermal cyclization to form the fused heterocyclic system. wikipedia.org Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy derivative. wikipedia.org

This methodology has been successfully applied to the synthesis of various 1,5- and 1,8-naphthyridine derivatives. nih.govnih.gov For example, the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm A, yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov This intermediate can be further modified to produce a variety of substituted 1,8-naphthyridin-4(1H)-ones. nih.gov The reaction conditions, particularly the temperature, are crucial and must be carefully controlled to optimize the yield and prevent degradation. jasco.ro

Knorr and Conrad-Limpach Reaction Pathways

The Knorr and Conrad-Limpach syntheses are classical methods for preparing quinolones and can be adapted for naphthyridinone synthesis. wikipedia.orgjptcp.com These reactions involve the condensation of an aniline or aminopyridine with a β-ketoester. wikipedia.org The regiochemical outcome is dependent on the reaction conditions. researchgate.net

The Conrad-Limpach synthesis , which typically occurs at lower temperatures, involves the initial formation of a Schiff base at the keto group of the β-ketoester, followed by cyclization to yield a 4-hydroxyquinoline (B1666331) (or naphthyridinone). wikipedia.orgnih.gov The use of high-boiling solvents is often necessary to facilitate the thermal condensation. nih.gov

Conversely, the Knorr quinoline synthesis , conducted at higher temperatures, favors the initial reaction at the ester group, leading to a β-ketoanilide intermediate. wikipedia.org Subsequent cyclization then produces a 2-hydroxyquinoline (B72897) (or naphthyridinone). wikipedia.org An exception to this has been noted in the synthesis of benzo[c] nih.govresearchgate.netnaphthyridinones, where under strongly acidic conditions (hot polyphosphoric acid), the 4(1H)-one isomer is formed, while a less acidic medium (hot acetic acid) yields the 2(1H)-one. researchgate.net

Combes and Povarov Reactions in Naphthyridine Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound to produce a substituted quinoline. iipseries.org This method can be extended to the synthesis of naphthyridines by using an aminopyridine as the starting material.

The Povarov reaction is a three-component reaction that condenses an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline derivative. chem-station.com These can then be oxidized to the corresponding quinoline. This reaction proceeds via a hetero-Diels-Alder cycloaddition. chem-station.com The Povarov reaction has been utilized in the synthesis of various polycyclic nitrogen compounds containing a tetrahydroquinoline fragment and can be a powerful tool for generating molecular diversity. researchgate.net

Skraup and Doebner-Von-Miller Methodologies

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov This reaction can be adapted for naphthyridine synthesis by starting with an appropriate aminopyridine. nih.gov

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This reaction is also typically carried out under acidic conditions. wikipedia.org Aniline or a substituted aniline reacts with the α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.org Improvements to this method have been developed, such as using acrolein diethyl acetal (B89532) as a three-carbon annulation partner in a solvent-free reaction medium. epa.gov These reactions are fundamental in the synthesis of the quinoline and, by extension, the naphthyridine core. researchgate.net

Pfitzinger and Niementowski Reaction Variants

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. While primarily a quinoline synthesis, its principles could be adapted for naphthyridine synthesis using an appropriate aza-analog of isatin.

The Niementowski reaction is the condensation of anthranilic acid with a ketone or aldehyde to form a 4-oxo-quinoline. Similar to the Pfitzinger reaction, its application to naphthyridine synthesis would require a suitable amino-pyridinyl carboxylic acid as a starting material.

Palladium-Catalyzed Cross-Coupling Approaches for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For 7-iodo-1,8-naphthyridin-2(1H)-one, these reactions enable the introduction of diverse functional groups at the 7-position, which is crucial for developing new derivatives with specific biological or material properties.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comorganic-chemistry.org This reaction is particularly valuable for the synthesis of aryl- or heteroaryl-substituted 1,8-naphthyridin-2(1H)-ones.

4-Halo-1,8-naphthyridin-2(1H)-ones, which are structurally analogous to the 7-iodo counterpart, readily undergo Suzuki coupling with various arylboronic acids to produce a range of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.netresearchgate.net This methodology is directly applicable to 7-iodo-1,8-naphthyridin-2(1H)-one for the synthesis of 7-aryl derivatives. Similarly, 2,7-dichloro-1,8-naphthyridine (B19096) has been successfully coupled with aryl- and alkenylboronic acids to yield 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields. researchgate.net These examples underscore the utility of the Suzuki-Miyaura reaction in functionalizing the 1,8-naphthyridine core. The reaction is tolerant of various functional groups and often proceeds under mild conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Naphthyridine Scaffolds

| Starting Material | Coupling Partner | Product | Reference |

| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.netresearchgate.net |

| 2,7-Dichloro-1,8-naphthyridine | Arylboronic acid | 2,7-Diaryl-1,8-naphthyridine | researchgate.net |

| 2,7-Dichloro-1,8-naphthyridine | Alkenylboronic acid | 2,7-Dialkenyl-1,8-naphthyridine | researchgate.net |

The Heck reaction and the Stille coupling are also pivotal palladium-catalyzed methods for C-C bond formation. The Heck reaction couples an unsaturated halide with an alkene, while the Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgmasterorganicchemistry.com

The Heck reaction has been utilized in the synthesis of quinolin-2(1H)-one derivatives, installing alkenyl substituents, which demonstrates its applicability to similar heterocyclic systems like 1,8-naphthyridin-2(1H)-ones. researchgate.net A highly selective 7-endo alkyl-Heck-type reaction has been developed for the synthesis of tetrahydro-1H-azepin-3-ols, showcasing the potential for intramolecular Heck reactions in related nitrogen-containing heterocycles. rsc.org

The Stille coupling offers a versatile method for creating C-C bonds with few limitations on the coupling partners, though the toxicity of organotin reagents is a notable drawback. organic-chemistry.org These reactions expand the synthetic toolbox for modifying the 7-position of the 1,8-naphthyridin-2(1H)-one core, allowing for the introduction of vinyl and other carbon-based functionalities.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing amino-substituted 1,8-naphthyridines, which are precursors to compounds with a range of biological activities. nih.gov

The synthesis of 7-amino-1,8-naphthyridin-2(1H)-one has been reported, and its crystal structure has been determined. nih.gov While the original synthesis may not have employed a Buchwald-Hartwig reaction, this modern method offers a more general and efficient route to a wide variety of 7-amino derivatives. The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl halides, often under mild conditions. wikipedia.org An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has also been developed, highlighting the ongoing efforts to refine C-N bond-forming reactions for this heterocyclic system. nih.gov

Directed C-H activation has emerged as a powerful strategy for the functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. snnu.edu.cn This methodology often relies on a directing group to position a metal catalyst in close proximity to a specific C-H bond.

While specific examples of directed C-H activation on 7-iodo-1,8-naphthyridin-2(1H)-one are not prevalent in the provided search results, the principles are applicable. For instance, transient directing groups can be used for the selective C-H functionalization of related aromatic and heterocyclic systems. snnu.edu.cn There has been significant progress in the meta-C-H activation of anilines and benzylic amines using a recyclable template, which directs olefination and acetoxylation to a remote position. nih.gov Such strategies could potentially be adapted for the selective functionalization of the 1,8-naphthyridin-2(1H)-one core at positions other than the iodinated carbon, providing a complementary approach to traditional cross-coupling methods.

Modern Synthetic Techniques and Green Chemistry Principles

Recent advances in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods. These principles are being applied to the synthesis of 1,8-naphthyridine derivatives to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. nih.govrsc.org

Several studies have reported the use of microwave assistance in the synthesis of 1,8-naphthyridine derivatives. For example, an efficient and rapid method for synthesizing 1,8-naphthyridinyl-3(2H)-pyridazinones in dry media under microwave irradiation has been described. researchgate.net Similarly, the synthesis of 1,2,4-triazolo[4,3-a] nih.govrsc.orgnaphthyridines from aryl aldehyde 3-(m-chlorophenyl)-1,8-naphthyridin-2-ylhydrazones is significantly accelerated by microwave irradiation. researchgate.net The synthesis of 2,4-dihydroxy-1,8-naphthyridines has also been achieved under solvent- and catalyst-free conditions using microwaves. researchgate.net These examples highlight the potential of microwave-assisted synthesis to provide a greener and more efficient route to 7-iodo-1,8-naphthyridin-2(1H)-one and its derivatives. rsc.org

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as green and efficient alternatives to traditional organic solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for a variety of chemical transformations, including the synthesis of 1,8-naphthyridine derivatives. nih.gov

The Friedlander annulation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to use ionic liquids. nih.gov For instance, a range of basic ionic liquids have been synthesized and employed as both solvents and catalysts for the preparation of 1,8-naphthyridyl derivatives. nih.gov In one study, [Bmmim][Im] demonstrated significant catalytic activity in the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and α-methylene carbonyl compounds to yield 1,8-naphthyridines. nih.gov The reactions were typically carried out by stirring the reactants in the ionic liquid at around 80°C. nih.gov A key advantage of this method is the straightforward recovery and reusability of the ionic liquid catalyst, which can be separated by simple extraction with deionized water. acs.org

Another notable example is the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This method represents a significant advancement in green chemistry, as it avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org The reaction proceeds efficiently at 50°C, and the choline hydroxide catalyst can be easily separated from the reaction mixture. nih.govsemanticscholar.org

Table 1: Ionic Liquid-Mediated Synthesis of 1,8-Naphthyridine Derivatives

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | [Bmmim][Im] | 80 | 90 | acs.org |

| Choline Hydroxide (1 mol%) | 2-aminonicotinaldehyde, Acetone | Water | 50 | >90 | nih.govacs.org |

Aqueous Media and Solvent-Free Conditions

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. nih.gov The Friedlander reaction for the synthesis of 1,8-naphthyridines has been successfully performed in aqueous media, often with the aid of a catalyst. nih.govrsc.org

A significant breakthrough is the gram-scale synthesis of 1,8-naphthyridines in water catalyzed by choline hydroxide, as mentioned previously. nih.govacs.org This method is notable for being the first reported synthesis of naphthyridines in water. nih.gov The reaction of 2-aminonicotinaldehyde with various active methylene carbonyl compounds in water at 50°C in the presence of 1 mol% choline hydroxide affords the corresponding 1,8-naphthyridine derivatives in excellent yields, often exceeding 90%. nih.govacs.orgsemanticscholar.org

Solvent-free conditions offer another environmentally friendly approach to chemical synthesis. While specific examples for 7-iodo-1,8-naphthyridin-2(1H)-one are not detailed in the provided results, the general trend towards greener synthetic methods suggests that solvent-free approaches for related naphthyridine syntheses are an active area of research.

Table 2: Synthesis of 1,8-Naphthyridines in Aqueous Media

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | 2-aminonicotinaldehyde, Acetone | Water | 50 | 92 (gram-scale) | nih.gov |

| Choline Hydroxide (1 mol%) | 2-aminonicotinaldehyde, Propiophenone | Water | 50 | 94 | semanticscholar.org |

| Choline Hydroxide (1 mol%) | 2-aminonicotinaldehyde, 2-Phenylacetaldehyde | Water | 50 | 96 | semanticscholar.org |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgnih.gov Several one-pot procedures have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives.

A notable example is the one-pot, metal-free synthesis of 4-iodo-3-phenylbenzo[b] nih.govrsc.orgnaphthyridine from O-alkynylquinolinyl aldehydes, tert-butyl amine, and iodine. tandfonline.com This reaction proceeds at room temperature and involves imine formation followed by cyclization in the same pot, providing the iodinated naphthyridine derivative in good to excellent yields. tandfonline.com The presence of the iodine atom in the product makes it a versatile synthon for further chemical transformations. tandfonline.com

Another efficient one-pot method involves the cascade reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with enaminones or cyclic 1,3-dicarbonyl compounds to produce functionalized 1,8-naphthyridine derivatives. acs.org This approach has been utilized to synthesize novel compounds that were subsequently evaluated for their antiproliferative properties. acs.org

Advanced Functionalization Strategies at the C-7 Position

The C-7 position of the 1,8-naphthyridine ring system is a key site for functionalization to modulate the biological and physical properties of the molecule. The synthesis of 7-amino-1,8-naphthyridin-2(1H)-one has been reported, and its structure has been confirmed by X-ray crystallography. nih.gov This amino group can serve as a precursor for a variety of further modifications.

For instance, 2-amino-7-methyl-1,8-naphthyridine can be converted to 2-amino-1,8-naphthyridine-7-carboxaldehyde. nih.gov This aldehyde can then undergo further reactions. Additionally, the synthesis of 2,7-diamino-1,8-naphthyridine has been achieved through a milder and more efficient method starting from 2-amino-7-chloro-1,8-naphthyridine and subsequent ammonolysis. nih.govresearchgate.net

The introduction of other functionalities at the C-7 position, such as a hydroxymethyl group, has also been demonstrated. nih.gov The synthesis of 2-amino-7-hydroxymethyl-1,8-naphthyridine starts from the oxidation of the corresponding 7-methyl derivative. nih.gov These examples highlight the versatility of the 1,8-naphthyridine scaffold for the introduction of diverse functional groups at the C-7 position, which is crucial for the development of new derivatives with tailored properties.

Reactivity and Chemical Transformations of 7 Iodo 1,8 Naphthyridin 2 1h One

Electrophilic Substitution Reactions on the Naphthyridinone Core

The 1,8-naphthyridine (B1210474) ring system is generally considered electron-deficient, making electrophilic aromatic substitution reactions challenging. The presence of the electron-withdrawing iodine atom at the 7-position and the carbonyl group in the pyridinone ring further deactivates the scaffold towards electrophilic attack.

Detailed research findings specifically on the electrophilic substitution reactions such as nitration, halogenation, or sulfonation on 7-iodo-1,8-naphthyridin-2(1H)-one are not extensively reported in the available literature. The synthesis of various substituted naphthyridines often proceeds through the cyclization of appropriately substituted pyridine (B92270) precursors rather than post-cyclization electrophilic substitution. researchgate.net

Nucleophilic Substitution Reactions and Their Scope

The carbon-iodine bond at the 7-position of the naphthyridinone core is a prime site for nucleophilic substitution, given that iodine is a good leaving group. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide is typically sluggish. The reactivity can be enhanced by the electronic properties of the naphthyridine ring system.

There is a lack of specific documented examples of direct nucleophilic substitution reactions such as amination, alkoxylation, or thiolation on 7-iodo-1,8-naphthyridin-2(1H)-one in the reviewed literature. More commonly, such transformations are achieved via metal-mediated cross-coupling reactions.

Metal-Mediated Transformations and Halogen Exchange Reactions

The presence of the iodine atom at the 7-position makes 7-iodo-1,8-naphthyridin-2(1H)-one an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the introduction of carbon and heteroatom substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. Although specific examples with 7-iodo-1,8-naphthyridin-2(1H)-one are not detailed, related 4-halo-1,8-naphthyridin-2(1H)-ones readily undergo Suzuki coupling with arylboronic acids to furnish 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net It is highly probable that the 7-iodo analogue would react similarly with various boronic acids or esters to yield 7-substituted derivatives. The general conditions for Suzuki-Miyaura coupling of iodo-substituted heterocycles often involve a palladium catalyst, a base, and a suitable solvent. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a versatile method for the synthesis of arylalkynes. libretexts.org Iodo-substituted heterocycles are particularly reactive under these conditions. nih.gov Thus, 7-iodo-1,8-naphthyridin-2(1H)-one is expected to be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties at the 7-position. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the amination of aryl halides with a wide range of amines. wikipedia.orgnih.gov Given the high reactivity of aryl iodides in this transformation, 7-iodo-1,8-naphthyridin-2(1H)-one would likely serve as a viable substrate for the introduction of primary and secondary amines at the 7-position.

Oxidation and Reduction Chemistry of the Naphthyridinone Scaffold

The oxidation and reduction chemistry of 7-iodo-1,8-naphthyridin-2(1H)-one has not been specifically detailed in the available literature. However, general transformations for the 1,8-naphthyridinone scaffold can be considered.

The pyridinone ring contains a carbonyl group that could potentially be reduced. However, selective reduction in the presence of the pyridine ring can be challenging. Similarly, the nitrogen atoms in the naphthyridine ring could be susceptible to N-oxidation, although no specific examples for this iodo-substituted derivative are reported.

Ring Opening and Rearrangement Processes

Based on the available scientific literature, there are no documented instances of ring-opening or rearrangement processes specifically involving 7-iodo-1,8-naphthyridin-2(1H)-one. The stability of the bicyclic aromatic naphthyridine core generally makes such transformations energetically unfavorable under standard conditions.

Derivatization Strategies and Scaffold Elaboration of the 1,8 Naphthyridin 2 1h One Core

Introduction of Diverse Heteroaryl and Aryl Substituents

The functionalization of the 1,8-naphthyridin-2(1H)-one core, particularly at the 7-position when substituted with a halogen, is frequently achieved through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing a wide array of aryl and heteroaryl moieties.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating C-C bonds by coupling an organoboron compound with a halide. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones can react with various arylboronic acids to produce a range of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net This reaction is highly adaptable, and similar principles are applied to the 7-iodo derivative. The reaction of DNA-conjugated aryl iodides with a wide range of (hetero)aryl boronic acids has been successfully demonstrated, highlighting the reaction's tolerance to complex substrates and functional groups. nih.govresearchgate.net The choice of catalyst and ligands, such as those based on palladium, is crucial for achieving high yields and accommodating a broad scope of substrates, including challenging heteroaryl combinations. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been instrumental in synthesizing aryl amines and has seen continuous development to improve its scope and efficiency. libretexts.org Its application extends to the coupling of various amines with aryl halides, offering a direct route to N-aryl derivatives. nih.gov While direct examples with 7-iodo-1,8-naphthyridin-2(1H)-one are specific to particular research, the general methodology is widely applicable to aryl iodides, making it a key strategy for introducing nitrogen-containing substituents. wikipedia.orgnih.gov The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, are critical for successful coupling, especially with heterocyclic amines. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Type | Substrates | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 7-Iodo-1,8-naphthyridin-2(1H)-one, (Hetero)arylboronic acid | Pd(OAc)₂, Na₂PdCl₄/sSPhos | 7-(Hetero)aryl-1,8-naphthyridin-2(1H)-one |

| Buchwald-Hartwig Amination | 7-Iodo-1,8-naphthyridin-2(1H)-one, Primary/Secondary (hetero)aryl amine | Pd₂(dba)₃/Xantphos, [Pd(allyl)Cl]₂/t-BuXPhos | 7-(Hetero)arylamino-1,8-naphthyridin-2(1H)-one |

N-Substitution Pathways and Their Synthetic Utility

Modification at the N1 position of the 1,8-naphthyridin-2(1H)-one ring is a common strategy to further explore the chemical space and modulate the properties of the scaffold. This is typically achieved through N-alkylation or N-arylation reactions.

N-alkylation of pyridone-type heterocycles can sometimes lead to a mixture of N- and O-alkylated products. nih.gov The reaction conditions, such as the choice of base and solvent, play a crucial role in determining the regioselectivity. For instance, alkylation of the alkali salt of 2-pyridone in DMF predominantly yields the N-alkylated product, whereas using the silver salt in benzene (B151609) can favor O-alkylation. nih.gov

N-arylation can be accomplished using methods like the Buchwald-Hartwig amination or by reaction with diaryliodonium salts. An efficient N-arylation of 2,7-naphthyridin-1(2H)-one with diaryliodonium salts has been reported, offering mild conditions and short reaction times. nih.gov The development of new ligands has also expanded the scope of palladium-catalyzed N-arylation to include challenging substrates like acyclic secondary amides. nih.gov These methods provide access to a diverse range of N-aryl-1,8-naphthyridin-2(1H)-ones, which are valuable for constructing combinatorial libraries for drug discovery.

The synthetic utility of N-substitution is significant, as it allows for the introduction of various functional groups that can influence the molecule's solubility, lipophilicity, and interactions with biological targets. For example, in the development of selective kinase inhibitors, N-arylation was a key step in creating a library of compounds for screening. nih.gov

Table 2: N-Substitution Reactions of the 1,8-Naphthyridin-2(1H)-one Core

| Reaction Type | Reagents | Conditions (Examples) | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | K₂CO₃, DMF | 1-Alkyl-1,8-naphthyridin-2(1H)-one |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1-Aryl-1,8-naphthyridin-2(1H)-one |

| N-Arylation | Diaryliodonium salt, Base | CuI, K₂CO₃ | 1-Aryl-1,8-naphthyridin-2(1H)-one |

Design and Synthesis of Fused Ring Systems Incorporating the Naphthyridinone Moiety

The construction of fused ring systems onto the 1,8-naphthyridin-2(1H)-one core leads to the formation of polycyclic heterocycles with diverse and often enhanced biological activities. Domino reactions and multicomponent reactions are particularly powerful strategies for achieving this molecular complexity in an efficient manner. beilstein-journals.org

One approach involves the Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines. nih.gov Modern variations of this reaction are being developed under greener conditions, for example, using water as a solvent and a biocompatible ionic liquid as a catalyst. nih.gov

Multicomponent reactions (MCRs) are highly efficient for building complex molecules from simple starting materials in a single step. For example, a four-component reaction has been developed for the synthesis of highly substituted nih.govnovartis.comnaphthyridin-1-phenyl-1-ethanone derivatives. researchgate.net Another example is the synthesis of fused naphthyridine derivatives through a three-component reaction of an aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and an enaminone, which results in the domino construction of the fused skeleton.

Copper-catalyzed domino reactions based on intramolecular alkyne hydroamination have also emerged as a robust strategy for assembling various fused polycyclic N-heterocycles. ucsf.edu Furthermore, ring expansion reactions, such as the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, can provide access to substituted 1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the 1,8-naphthyridin-2(1H)-one scaffold is crucial for the rational design of new molecules. Various strategies have been developed to control the position of substitution.

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on the aromatic ring guides the deprotonation and subsequent electrophilic substitution to the ortho position. organic-chemistry.orgwikipedia.org Common DMGs include amides, ethers, and sulfonamides. This method allows for the introduction of a wide range of electrophiles at a specific position, which would be difficult to achieve through conventional electrophilic aromatic substitution. The lithiation of iodopyridines, for example, has been studied for directed synthesis. acs.org

C-H activation is another modern approach that enables the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For example, Rh(III)-catalyzed C(sp³)–H bond amidation of 8-methylquinolines has been achieved with high regioselectivity. rsc.org While not directly on the naphthyridinone core, these methodologies showcase the potential for regioselective functionalization of related heterocyclic systems. The regioselectivity of such reactions can be controlled by the choice of catalyst and directing groups within the substrate. researchgate.net

Hydro-functionalization reactions, such as the regioselective hydroarylation of internal alkynes, also provide a means to introduce functionality with high control. rsc.org These advanced synthetic methods are continually expanding the toolbox for the precise modification of complex heterocyclic scaffolds like 1,8-naphthyridin-2(1H)-one.

Development of Complex Polycyclic Systems

Building upon the principles of scaffold elaboration and fused ring synthesis, the development of complex polycyclic systems based on the 1,8-naphthyridin-2(1H)-one core is an active area of research. These intricate structures are often inspired by natural products and are designed to have specific three-dimensional shapes to interact with biological targets.

Domino reactions are particularly well-suited for the construction of such complex systems. For instance, domino reaction protocols have been used to synthesize benzothiophene-derived entities that can be further elaborated into fused pyridine (B92270) derivatives. nih.gov Iron-catalyzed domino coupling reactions of π-systems have also been employed to create bi- and tricyclic fused heterocyclic frameworks through radical cascade cyclization and annulation reactions. beilstein-journals.org

The synthesis of poly-functionalized fused naphthyridine derivatives can be achieved through multicomponent reactions that lead to the concomitant formation of multiple new rings in a one-pot operation. These strategies are highly efficient and avoid the need for the isolation of intermediates. The general synthetic routes to various naphthyridine isomers, including 1,8-naphthyridines, often involve cyclization as a key step, which can be adapted to form more complex polycyclic structures. kthmcollege.ac.inorganic-chemistry.orgnih.gov The continual development of novel synthetic methodologies is essential for accessing new and complex chemical matter based on the 1,8-naphthyridin-2(1H)-one scaffold.

Mechanistic Investigations and Elucidation of Molecular Interactions

Reaction Mechanism Studies in Organic Synthesis

The synthesis of the 1,8-naphthyridinone core is a key area of research, with studies focusing on optimizing reaction conditions and understanding the underlying mechanisms. A common and efficient method for constructing the 1,8-naphthyridine (B1210474) skeleton is the Friedlander annulation, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene (B1212753) group. nih.govnih.gov Mechanistic studies of this reaction provide valuable insights into the roles of catalysts and the nature of transient species involved in the formation of the final product.

Catalyst Role and Reaction Intermediates

The Friedlander reaction for synthesizing 1,8-naphthyridines can be catalyzed by various agents, including ionic liquids (ILs), which are considered green and efficient alternatives to traditional catalysts. nih.govnih.gov One such catalyst is choline (B1196258) hydroxide (B78521) (ChOH), a metal-free, non-toxic, and water-soluble ionic liquid. nih.gov

The role of the catalyst is multifaceted. For instance, in the ChOH-catalyzed reaction in water, the choline cation's hydroxyl group activates the carbonyl group of the active methylene compound through hydrogen bonding. Simultaneously, the hydroxide anion of the catalyst interacts with the α-hydrogen of the methylene group, facilitating the initial condensation step. nih.gov This dual role highlights the importance of hydrogen bond formation in the catalytic cycle, which helps to lower the activation energy of the reaction. nih.govnih.gov

Reaction intermediates are transient molecular entities that are formed during the conversion of reactants to products. acs.org In the context of the Friedlander synthesis of 1,8-naphthyridines, the reaction proceeds through several key intermediates. Following the initial activation by the catalyst, an enolate or enamine intermediate is formed from the active methylene compound. This intermediate then undergoes a nucleophilic attack on the aldehyde group of 2-aminonicotinaldehyde. Subsequent cyclization and dehydration steps lead to the formation of the dihydronaphthyridine intermediate, which then aromatizes to the final 1,8-naphthyridine product. nih.gov The identification and characterization of these intermediates are crucial for understanding the reaction pathway and for optimizing conditions to favor the formation of the desired product. acs.org

A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. It appears as a reactant in one step and is regenerated as a product in a later step. nih.govnih.gov An intermediate, on the other hand, is a species that is produced in one step of a reaction mechanism and consumed in a subsequent step. nih.govnih.gov

Transition State Analysis in Naphthyridinone Synthesis

Transition state analysis provides a deeper understanding of the reaction mechanism by examining the high-energy structures that molecules pass through as they transform from reactants to products. Computational methods, such as Density Functional Theory (DFT), have been employed to model the reaction pathway for the synthesis of 1,8-naphthyridines. nih.govnih.gov

These studies calculate the energetics of the intermediates and transition states along the reaction coordinate. nih.gov The analysis confirms that the formation of hydrogen bonds between the reactants, intermediates, the catalyst, and the solvent is a pivotal factor in facilitating the reaction. nih.govnih.gov By mapping the energy profile of the reaction, researchers can identify the rate-determining step and understand how the catalyst influences the activation barriers. For the ChOH-catalyzed synthesis in water, DFT analysis has shown that the catalyst lowers the energy barriers for protonation, deprotonation, and the release of water molecules, thereby accelerating the reaction rate. nih.gov

Biological Interaction Mechanism Elucidation using Naphthyridinone Derivatives

Naphthyridinone derivatives have emerged as a significant class of heterocyclic compounds due to their diverse biological activities. nih.gov Elucidating the mechanisms by which these compounds interact with biological macromolecules is essential for their development as therapeutic agents.

Receptor Binding Mechanisms

Naphthyridinone derivatives also exhibit activity through binding to various G protein-coupled receptors (GPCRs) and transporters.

H1 Receptor: The histamine (B1213489) H1 receptor is a GPCR involved in allergic responses. wikipedia.orgyoutube.com Antihistamines that target this receptor act as inverse agonists, binding to and stabilizing the inactive conformation of the receptor. nih.gov Cryo-electron microscopy studies have revealed that antihistamines bind in a deep hydrophobic pocket of the H1 receptor, blocking the movement of a "toggle switch" residue (W428^6.48) that is crucial for receptor activation. nih.gov While the general mechanism is understood, specific binding studies of 7-Iodo-1,8-naphthyridin-2(1H)-one to the H1 receptor are not detailed.

Cannabinoid Receptors (CB1 and CB2): The CB1 and CB2 receptors are GPCRs that are key components of the endocannabinoid system. sigmaaldrich.comyoutube.com 1,8-Naphthyridin-2(1H)-one-3-carboxamides have been developed as selective ligands for the CB2 receptor. acs.orgnih.gov The functional activity of these ligands can be modulated by substituents on the naphthyridine scaffold. For example, the introduction of substituents at the C-6 position can switch the compound's activity from an agonist to an antagonist or inverse agonist. acs.orgnih.gov Docking studies suggest that this functional switch may be related to the ligand's ability or inability to block the conformational change of a key "toggle switch" residue, W6.48. nih.gov

Serotonin (B10506) Transporter (SERT): The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft. nih.govnih.gov Inhibition of SERT is a common mechanism for antidepressant drugs. Molecular dynamics simulations have shown that a tetrahydropyrido derivative of naphthyridine can bind to the active site of the human serotonin transporter (hSERT) without disrupting its secondary structure, suggesting its potential as a SERT inhibitor. nih.gov

DNA/RNA Intercalation and Binding Mechanisms

In addition to interacting with enzymes and receptors, some naphthyridine derivatives can directly bind to nucleic acids.

Naphthyridine dimers have been designed as mismatch binding ligands (MBLs) that can recognize and bind to specific DNA and RNA structures, particularly those containing mismatched base pairs or repeat sequences. nih.gov For example, a naphthyridine-azaquinolone compound has been shown to bind to CAG repeat DNA and RNA, which are associated with Huntington's disease. nih.gov The binding can be enthalpy-driven and induce conformational changes in the nucleic acid structure. nih.govnih.gov The mode of binding can involve intercalation, where the planar heterocyclic system inserts between the base pairs of the DNA or RNA duplex. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of 7-Iodo-1,8-naphthyridin-2(1H)-one. These calculations provide insights into the distribution of electrons within the molecule, which governs its behavior in chemical reactions.

A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com For related 1,8-naphthyridine (B1210474) derivatives, DFT studies have been used to map these orbitals and predict regions of electrophilic and nucleophilic attack. mdpi.com Such analyses for 7-Iodo-1,8-naphthyridin-2(1H)-one would pinpoint the likely sites for chemical modification and interaction.

These computational techniques follow a general scheme:

Writing the electronic structure Hamiltonian using second quantization. arxiv.org

Transforming fermionic operators to spin operators via methods like the Jordan-Wigner transformation. arxiv.org

Reducing the resulting Hamiltonian to a 2-local Hamiltonian, which can be mapped to an Ising-type Hamiltonian for computation. arxiv.org

This approach allows for the calculation of properties like the ground state energy and the potential energy surface of the molecule, providing a comprehensive picture of its intrinsic reactivity. arxiv.org

Molecular Docking Methodologies for Ligand-Target Prediction

Before docking, the three-dimensional (3D) structure of the ligand, 7-Iodo-1,8-naphthyridin-2(1H)-one, must be prepared. If a 3D structure is not available from experimental methods like X-ray crystallography, it can be generated from its 2D representation using software such as ChemDraw or Avogadro. ijpsr.com This initial structure then undergoes energy minimization to obtain a stable, low-energy conformation.

A critical step in preparation is conformational analysis. Since molecules are flexible, a single static structure is insufficient. Various possible conformations of the ligand are generated to be tested during the docking process. researchgate.net This exploration of the ligand's conformational space is essential for finding the best possible fit within the protein's binding site. researchgate.netucl.ac.uk

The core of molecular docking involves a search algorithm and a scoring function. nih.gov The search algorithm generates a large number of possible orientations and conformations of the ligand within the protein's active site, a process known as "posing". nih.gov Scoring functions then evaluate these poses, estimating the binding affinity or free energy of the ligand-protein complex. nih.govnih.gov The goal is to identify the pose with the most favorable score, which represents the most likely binding mode. nih.gov

Table 1: Common Docking Algorithms and Scoring Approaches

| Category | Examples | Function |

|---|---|---|

| Search Algorithms | Genetic Algorithms, Monte Carlo Methods, Systematic Searches | Explore the rotational and translational freedom of the ligand within the binding site to generate diverse binding poses. nih.govresearchgate.net |

| Scoring Functions | Force-field based (e.g., van der Waals, electrostatic), Empirical, Knowledge-based | Estimate the binding free energy for each pose to rank and identify the most stable ligand-protein complex. nih.gov |

To ensure the reliability of docking results, the chosen protocol must be validated. A standard validation method involves "re-docking." In this process, a ligand from a known crystal structure of a protein-ligand complex is extracted and then docked back into the same protein. The docking protocol is considered successful if it can reproduce the experimentally observed binding pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose. ucl.ac.uk This validation step confirms that the chosen algorithm and scoring function are appropriate for the system being studied.

Once a docking simulation is complete and validated, the predicted binding mode of 7-Iodo-1,8-naphthyridin-2(1H)-one is analyzed in detail. This involves identifying the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: An interaction between aromatic rings, which is relevant for the naphthyridine core. nih.gov

van der Waals Forces: General attractive or repulsive forces between atoms.

For example, docking studies on other 1,8-naphthyridine derivatives have identified key hydrogen bonds with specific amino acid residues in the active site of enzymes like topoisomerase II. researchgate.net Such analyses provide a structural hypothesis for the compound's mechanism of action.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

By running an MD simulation on the protein-ligand complex predicted by docking, researchers can assess its stability and flexibility. nih.gov These simulations can reveal important dynamic behaviors, such as conformational changes in the protein or ligand upon binding and the stability of key intermolecular interactions over a period of nanoseconds. nih.govnih.gov For related 1,8-naphthyridine compounds, MD simulations have been used to confirm that the ligand forms a stable complex with its target receptor, validating the initial docking results. nih.gov This provides a more realistic and accurate understanding of the molecular recognition process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are correlated with changes in their biological activity. researchgate.net These models are applied across many disciplines, including drug discovery, toxicity prediction, and risk assessment. wikipedia.org

For nitrogen-containing heterocyclic compounds like 1,8-naphthyridine derivatives, QSAR is a valuable tool for understanding their mechanism of action and designing new analogues with enhanced potency. nih.govnih.govresearchgate.net QSAR models can reveal which molecular features are essential for a compound's activity, guiding the synthesis of more effective therapeutic agents. nih.gov The goal is to develop a statistically robust model that can accurately predict the activity of new, unsynthesized compounds based solely on their chemical structure. wikipedia.org

2D-QSAR is a specific application of QSAR that utilizes molecular descriptors calculated from the two-dimensional representation of a molecule. These descriptors include physicochemical properties, topological indices, and counts of structural fragments. A 2D-QSAR analysis was conducted on a series of N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to establish a relationship between their structure and inhibitory activity against protoporphyrinogen (B1215707) oxidase. phytojournal.com

The primary application of 2D-QSAR is to guide the design of new compounds with improved biological activity. By analyzing the correlation between various descriptors and activity, researchers can identify which structural modifications are likely to enhance potency. For instance, a QSAR study on quinazoline (B50416) derivatives acting as antitumor agents used 2D descriptors to identify key structural factors influencing their anticancer activity, which then informed the theoretical design of new, more potent molecules. researchgate.net Similarly, studies on other heterocyclic systems demonstrate that 2D-QSAR models can effectively guide the modification of substituents on a core scaffold to optimize its therapeutic effect.

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. The selection of relevant descriptors is a critical step, as they must capture the structural variations that are responsible for the differences in biological activity across the series of compounds. nih.gov

In studies involving heterocyclic anticancer agents, a variety of descriptors are often employed. Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, provide insight into the electronic properties and reactivity of the molecules. researchgate.netmdpi.com Topological descriptors quantify molecular shape, size, and branching, while physicochemical properties like the octanol-water partition coefficient (logP) describe hydrophobicity. nih.govmdpi.com The interpretation of the final QSAR model reveals which of these properties are most influential. For example, a model might indicate that increasing hydrophobicity or modifying the electronic properties at a specific position on the 1,8-naphthyridine ring could lead to higher activity.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Partial Charges | Describe the electronic distribution, reactivity, and polarity of the molecule. researchgate.netmdpi.com |

| Hydrophobic | LogP (octanol-water partition coefficient), ALOGPs | Quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. mdpi.comnih.gov |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index | Numerical representations of molecular topology, including size, shape, and degree of branching. researchgate.net |

| Physicochemical | Molecular Weight (MW), Molar Refractivity (MR), Topological Polar Surface Area (TPSA) | Describe the bulk, polarizability, and polar surface area of the molecule. nih.govphytonutrients.pk |

| Constitutional | Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors, Atom Counts | Simple counts of atoms, bonds, and specific functional groups within the molecule. nih.govphytonutrients.pk |

This table is for illustrative purposes and lists descriptors commonly used in QSAR studies.

Developing a reliable QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. scielo.br Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR equation, which links the selected molecular descriptors (independent variables) to the biological activity (dependent variable). researchgate.netmdpi.com

Validation is the most critical aspect of QSAR modeling, ensuring that the model is robust, stable, and has genuine predictive ability, rather than being a result of chance correlation. nih.govresearchgate.net Validation is typically performed through two main procedures:

Internal Validation: This assesses the stability and robustness of the model using only the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates a cross-validated correlation coefficient (Q²). google.com A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.netgoogle.com

External Validation: This evaluates the model's ability to predict the activity of compounds not included in the training set. The model is used to predict the activities of the test set compounds, and the predictive correlation coefficient (R²_pred) is calculated. google.com A high R²_pred value (typically > 0.6) suggests that the model can be reliably used for new molecules. researchgate.net

A model is considered reliable only if it satisfies the stringent criteria of both internal and external validation. scielo.br

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 scielo.br |

| Cross-validated R² | Q² (or Q²_LOO) | Assesses the internal predictive ability of the model through leave-one-out cross-validation. | > 0.5 researchgate.netgoogle.com |

| Predictive R² for External Set | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 researchgate.net |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

This table summarizes key metrics used to validate the statistical quality and predictive power of a QSAR model.

In Silico Prediction of Molecular Properties for Research Design (e.g., ADMET, Drug-Likeness)

In modern drug discovery, it is essential to evaluate a compound's pharmacokinetic properties early in the process. nih.gov The acronym ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. A promising drug candidate must not only be potent against its target but also possess a favorable ADMET profile to be safe and effective in the body. computabio.com In silico ADMET prediction tools have become indispensable for screening large numbers of compounds and prioritizing those with the highest chance of success, thereby reducing late-stage failures. computabio.comnih.gov

For a compound like 7-Iodo-1,8-naphthyridin-2(1H)-one, computational tools can predict key properties related to its drug-likeness and ADMET profile. Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov One of the most famous guidelines for oral drug-likeness is Lipinski's Rule of Five. nih.govprismbiolab.com Web-based tools like SwissADME can rapidly calculate these properties from a chemical structure, providing valuable insights for research design. phytojournal.comprismbiolab.com These predictions help researchers decide whether a compound is worth synthesizing and testing experimentally. springernature.com

Table 3: Common In Silico Parameters for ADMET and Drug-Likeness Prediction

| Category | Parameter | Description | Significance in Drug Design |

|---|---|---|---|

| Physicochemical | Molecular Weight (MW) | The mass of the molecule. | Lipinski's Rule: < 500 g/mol for oral bioavailability. phytonutrients.pk |

| Lipophilicity | LogP | The octanol-water partition coefficient. | Lipinski's Rule: ≤ 5. Affects solubility and permeability. phytonutrients.pk |

| Hydrogen Bonding | H-Bond Donors (HBD) / H-Bond Acceptors (HBA) | Count of hydrogen bond donor and acceptor groups. | Lipinski's Rule: HBD ≤ 5, HBA ≤ 10. Influences solubility and binding. phytonutrients.pk |

| Solubility | Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. phytojournal.com |

| Absorption | Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High GI absorption is desired for orally administered drugs. phytojournal.com |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB. | Important for CNS-targeting drugs; undesirable for others. prismbiolab.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts interaction with major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. phytojournal.com |

| Toxicity | Mutagenicity, Carcinogenicity | Predicts the potential to cause genetic mutations or cancer. | A critical filter to eliminate potentially toxic compounds early. nih.gov |

This table illustrates key ADMET and drug-likeness parameters that are commonly predicted using in silico tools like SwissADME to guide drug discovery efforts.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Techniques for Core and Substituent Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 7-Iodo-1,8-naphthyridin-2(1H)-one. By analyzing chemical shifts, coupling constants, and signal integrations, the positions of protons and carbons within the naphthyridinone core and the influence of the iodo-substituent can be ascertained.

In the ¹H NMR spectrum, the protons of the naphthyridinone ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the bicyclic system would deshield the adjacent protons, shifting them downfield. The proton on the nitrogen atom (N-H) of the pyridinone ring is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-2) is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm. The carbon atom bearing the iodine (C-7) would also exhibit a characteristic chemical shift, influenced by the heavy atom effect of iodine. The remaining carbon atoms of the naphthyridine core would appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Iodo-1,8-naphthyridin-2(1H)-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 6.5 - 7.0 | ~ 120 - 125 |

| H-4 | ~ 7.5 - 8.0 | ~ 135 - 140 |

| H-5 | ~ 7.2 - 7.7 | ~ 115 - 120 |

| H-6 | ~ 8.0 - 8.5 | ~ 150 - 155 |

| N1-H | Variable (broad) | - |

| C-2 | - | ~ 160 - 165 |

| C-3 | - | ~ 120 - 125 |

| C-4 | - | ~ 135 - 140 |

| C-4a | - | ~ 120 - 125 |

| C-5 | - | ~ 115 - 120 |

| C-6 | - | ~ 150 - 155 |

| C-7 | - | ~ 90 - 95 |

| C-8a | - | ~ 145 - 150 |

Note: These are estimated values based on known data for similar naphthyridinone structures and general substituent effects. Actual experimental values may vary.

2D NMR Experiments (e.g., COSY, HETCOR) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. For 7-Iodo-1,8-naphthyridin-2(1H)-one, COSY spectra would show cross-peaks between adjacent protons on the naphthyridine rings, such as between H-3 and H-4, and between H-5 and H-6. This allows for the establishment of the spin systems within the molecule. sdsu.edu

Heteronuclear Correlation (HETCOR) , or more modern versions like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached carbon atoms (in HSQC) or with carbons that are two or three bonds away (in HMBC). youtube.com An HSQC experiment on 7-Iodo-1,8-naphthyridin-2(1H)-one would show a correlation peak for each proton and the carbon it is directly bonded to, for instance, between H-3 and C-3. sdsu.edu The HMBC spectrum would be crucial for identifying the quaternary carbons by showing correlations between protons and carbons over two or three bonds, for example, correlations from H-3 to C-2 and C-4a. sdsu.edu

Computational Prediction of NMR Spectra for Tautomerism and Conformation

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the NMR spectra of 7-Iodo-1,8-naphthyridin-2(1H)-one. These predictions can aid in the initial assignment of complex spectra and can be particularly useful in studying tautomerism. The 1,8-naphthyridin-2(1H)-one core can exist in tautomeric forms, and computational modeling can help determine the most stable tautomer in a given solvent by comparing the calculated chemical shifts with the experimental data. Furthermore, these computational studies can provide insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For 7-Iodo-1,8-naphthyridin-2(1H)-one, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₅IN₂O.

Electron impact (EI) ionization or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for 7-Iodo-1,8-naphthyridin-2(1H)-one would likely involve the loss of the iodine atom (I•), the carbonyl group (CO), and potentially cleavage of the naphthyridine ring system. The presence of iodine would be indicated by a characteristic isotopic pattern.

Table 2: Expected Key Mass Spectrometry Fragments for 7-Iodo-1,8-naphthyridin-2(1H)-one

| m/z Value (Expected) | Identity of Fragment |

| 272 | [M]⁺ (Molecular Ion) |

| 145 | [M - I]⁺ |

| 127 | [I]⁺ |

| 117 | [M - I - CO]⁺ |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Iodo-1,8-naphthyridin-2(1H)-one would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks would include the N-H stretching vibration of the amide group, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring is expected to show a strong absorption band around 1650-1690 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-N stretching vibrations would appear in the fingerprint region between 1200 and 1350 cm⁻¹. The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for 7-Iodo-1,8-naphthyridin-2(1H)-one

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C=O Stretch | 1650 - 1690 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| C=C & C=N Stretch | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Note: These are characteristic ranges and the exact position and intensity of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecular structure. While no crystal structure for 7-Iodo-1,8-naphthyridin-2(1H)-one is currently available in the public domain, the crystal structure of the closely related compound, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, has been reported. nih.gov

Applications in Chemical Research and Probe Development

Utilization as Building Blocks in Complex Molecule Synthesis

The true strength of 7-Iodo-1,8-naphthyridin-2(1H)-one lies in its role as a master key for accessing a diverse range of 7-substituted analogues. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. This allows chemists to readily introduce a wide range of chemical functionalities at the 7-position, thereby constructing more complex molecules.

Key synthetic transformations enabled by the 7-iodo group include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, useful for extending conjugation or as handles for further "click" chemistry.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based substituents.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyanation: Introduction of a nitrile group, which is a versatile functional group in itself. rsc.org

This synthetic flexibility is crucial for building libraries of compounds for drug discovery and for the synthesis of complex natural product analogues. For instance, research on dimeric 2-amino-1,8-naphthyridine ligands, which have been shown to bind specific RNA motifs, involved connecting two naphthyridine units at the C7 position, highlighting the importance of functionalization at this site. The 7-iodo precursor is an ideal starting material for such syntheses. A review of synthetic approaches for 1,8-naphthyridine (B1210474) derivatives shows numerous examples where substitution at the 7-position is critical for achieving the desired biological activity, such as in anticancer agents. ekb.eg The reactivity of the 7-iodo derivative makes it a superior building block compared to less reactive halo-analogues (e.g., 7-chloro) for efficiently constructing these complex molecular architectures.

Table 1: Cross-Coupling Reactions Utilizing Aryl Halides for Scaffold Elaboration

| Reaction Name | Coupling Partner | Group Introduced | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Aryl, Heteroaryl, Alkyl | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds; widely used in drug discovery. |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Creates C(sp2)-C(sp) bonds; key for extending π-systems and click chemistry handles. |

| Heck Coupling | Alkene | Vinyl | Forms C(sp2)-C(sp2) bonds with alkenes. |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Amino | Forms C(sp2)-N bonds; crucial for synthesizing many bioactive molecules. |

| Cyanation | Cyanide Source (e.g., Zn(CN)2) | Nitrile (-CN) | Introduces a versatile cyano group that can be further transformed. rsc.org |

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The 1,8-naphthyridine scaffold is an excellent starting point for probe development due to its ability to engage in specific molecular interactions, particularly with nucleic acids. Derivatives of 2-amino-1,8-naphthyridine, for example, have been shown to bind selectively to guanine-rich sequences and single guanine (B1146940) bulges in DNA, which can be detected through photo-oxidation experiments. nih.gov

7-Iodo-1,8-naphthyridin-2(1H)-one serves as a platform for creating sophisticated chemical probes. Through the cross-coupling reactions described above, a variety of functional moieties can be attached to the 7-position to tailor the probe for specific applications:

Fluorophores: Attachment of a fluorescent dye can create a probe whose emission properties change upon binding to a target, allowing for visualization and quantification of interactions.

Biotin (B1667282)/Affinity Tags: Introduction of an affinity tag like biotin allows for the pull-down and identification of binding partners (proteins or nucleic acids).

Photo-crosslinkers: Attaching a photoreactive group (e.g., a benzophenone (B1666685) or an azide) can be used for photo-affinity labeling to covalently link the probe to its biological target, enabling precise target identification.

This modular approach allows for the rapid generation of a diverse set of probes from a single, versatile precursor, accelerating the exploration of biological pathways and the validation of new drug targets.

Application in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how chemical structure correlates with biological activity. The 1,8-naphthyridin-2(1H)-one scaffold has been extensively explored in SAR campaigns for various therapeutic targets. tandfonline.comekb.eg For example, SAR studies on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives led to the identification of potent and highly selective agonists for the cannabinoid CB2 receptor. ebi.ac.uk Similarly, systematic exploration of substituents on the related 1,5-naphthyridin-2-one core was used to develop novel bacterial topoisomerase inhibitors with improved potency and spectrum. nih.gov

7-Iodo-1,8-naphthyridin-2(1H)-one is an ideal starting material for conducting thorough SAR studies. Its reactivity allows medicinal chemists to systematically and efficiently synthesize a large library of analogues where the substituent at the 7-position is varied. By introducing groups with different electronic, steric, and lipophilic properties (e.g., small polar groups, large aromatic rings, hydrogen bond donors/acceptors), researchers can comprehensively map the chemical space around the target's binding site. This process is essential for optimizing a lead compound's potency, selectivity against off-targets, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Rational Design Principles for Novel Research Agents

Rational design leverages structural information about a biological target to design molecules that will bind with high affinity and selectivity. This can involve structure-based design, where the 3D structure of a protein is known, or ligand-based design, which uses the structures of known active molecules. The 1,8-naphthyridine framework is frequently used in such design strategies. researchgate.net For instance, a molecular hybridization approach, which combines the 1,8-naphthyridine core with other pharmacophores, was used to design novel anti-mycobacterial agents. rsc.org Molecular docking studies are often employed to predict how these designed molecules will interact with their target, guiding the synthetic effort. ekb.egresearchgate.net

7-Iodo-1,8-naphthyridin-2(1H)-one is the practical tool that allows these theoretical designs to be realized in the laboratory. Once computational models or design hypotheses suggest that a specific chemical group at the 7-position is optimal for target engagement, the 7-iodo derivative provides a reliable synthetic route to produce that exact molecule for biological testing. This synergy between computational design and versatile synthetic chemistry accelerates the discovery of novel research agents and potential therapeutics.

Development of Fluorescent Nucleoside Analogues

Fluorescent nucleoside analogues (FNAs) are powerful tools for studying the structure, dynamics, and function of DNA and RNA. digitellinc.comnih.gov They are designed to mimic natural nucleosides while possessing useful photophysical properties. The 1,8-naphthyridin-2(1H)-one structure has been successfully used as a fluorescent base analogue, often functioning as a mimic of thymine. mdpi.com

Researchers have focused on creating brighter and more photostable FNAs for advanced applications like single-molecule fluorescence studies. digitellinc.com The design of these advanced probes often involves creating a "push-pull" electronic system within the fluorophore to enhance its quantum yield and shift its emission to longer wavelengths. tandfonline.comdigitellinc.com

7-Iodo-1,8-naphthyridin-2(1H)-one is a key precursor for developing novel FNAs with tunable properties. By attaching electron-donating or electron-withdrawing groups at the 7-position via cross-coupling, the electronic structure of the naphthyridinone core can be systematically modified. This allows for the fine-tuning of the FNA's photophysical characteristics, including: